molecular formula C19H15NO5S B11600850 4-({2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid

4-({2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid

Cat. No.: B11600850
M. Wt: 369.4 g/mol
InChI Key: FGHHAGGOVYGTHS-MHWRWJLKSA-N
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Description

4-({2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenoxy group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a catalyst.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction.

    Formation of the Benzoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-({2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-({2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid involves its interaction with specific molecular targets. The thiazolidine ring and phenoxy group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid is unique due to the presence of the thiazolidine ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C19H15NO5S

Molecular Weight

369.4 g/mol

IUPAC Name

4-[[2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C19H15NO5S/c1-20-17(21)16(26-19(20)24)10-14-4-2-3-5-15(14)25-11-12-6-8-13(9-7-12)18(22)23/h2-10H,11H2,1H3,(H,22,23)/b16-10+

InChI Key

FGHHAGGOVYGTHS-MHWRWJLKSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)O)/SC1=O

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)O)SC1=O

Origin of Product

United States

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